molecular formula C19H17N5S B14343577 9-benzyl-6-(benzylthio)-9H-purin-2-amine CAS No. 94333-07-0

9-benzyl-6-(benzylthio)-9H-purin-2-amine

Cat. No.: B14343577
CAS No.: 94333-07-0
M. Wt: 347.4 g/mol
InChI Key: DNNVKRLIFZPYGL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-benzyl-6-(benzylthio)-9H-purin-2-amine typically involves the reaction of purine derivatives with benzyl halides and thiols. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with benzylthiol in the presence of a base such as sodium methoxide in anhydrous methanol . The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Chemical Reactions Analysis

9-benzyl-6-(benzylthio)-9H-purin-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

9-benzyl-6-(benzylthio)-9H-purin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are used in various chemical reactions and studies.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of pharmaceuticals and other chemical products that require purine derivatives as intermediates.

Mechanism of Action

The mechanism of action of 9-benzyl-6-(benzylthio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with nucleic acids, influencing DNA and RNA synthesis and function .

Comparison with Similar Compounds

9-benzyl-6-(benzylthio)-9H-purin-2-amine can be compared with other purine derivatives such as:

The uniqueness of this compound lies in its benzylthio group, which can impart distinct chemical reactivity and biological interactions compared to other purine derivatives.

Properties

CAS No.

94333-07-0

Molecular Formula

C19H17N5S

Molecular Weight

347.4 g/mol

IUPAC Name

9-benzyl-6-benzylsulfanylpurin-2-amine

InChI

InChI=1S/C19H17N5S/c20-19-22-17-16(18(23-19)25-12-15-9-5-2-6-10-15)21-13-24(17)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H2,20,22,23)

InChI Key

DNNVKRLIFZPYGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4)N

Origin of Product

United States

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